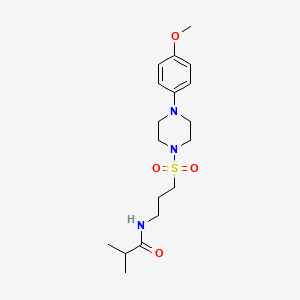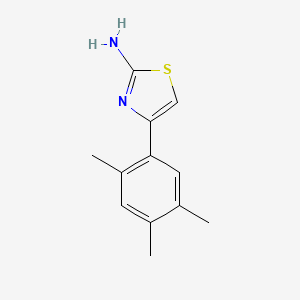
7-phenylhept-6-ynoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-phenylhept-6-ynoicacid is an organic compound with the molecular formula C13H14O2 It is a derivative of heptynoic acid, characterized by the presence of a phenyl group attached to the seventh carbon atom and a triple bond between the sixth and seventh carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-phenylhept-6-ynoicacid typically involves the reaction of phenylacetylene with 5-bromo-pentanoic acid or its sodium salt. The process can be summarized as follows:
Formation of Sodium Phenylacetylide: Phenylacetylene is treated with sodium hydride (NaH) or potassium hydride (KH) in a solvent like dimethyl sulfoxide (DMSO) to form sodium phenylacetylide.
Reaction with 5-Bromo-pentanoic Acid: The sodium phenylacetylide is then reacted with 5-bromo-pentanoic acid or sodium 5-bromo-pentanoate to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Chloridization: Chloridizing 1.0-2.0 percent by weight of PC15 in a solvent to obtain a reaction liquid containing 7-phenyl-7-chlorine-6-crotonyl carbonyl.
Alkali Treatment: Mixing the reaction liquid with an alkali solution and heating to eliminate HCl, resulting in an aqueous solution containing the 7-phenyl-heptynoic acid metal salt.
Acidification: Acidifying and separating the aqueous solution to obtain the target product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-phenylhept-6-ynoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 7-phenyl-heptanoic acid.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
7-phenylhept-6-ynoicacid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 7-phenylhept-6-ynoicacid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit phospholipase A2, an enzyme involved in the release of arachidonic acid from membrane phospholipids. This inhibition can reduce the production of inflammatory eicosanoids, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Phenylacetic Acid: Similar in structure but lacks the triple bond and extended carbon chain.
Heptanoic Acid: Similar carbon chain length but lacks the phenyl group and triple bond.
Phenylbutyric Acid: Contains a phenyl group but has a shorter carbon chain and lacks the triple bond.
Uniqueness: 7-phenylhept-6-ynoicacid is unique due to the presence of both a phenyl group and a triple bond within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
7-phenylhept-6-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,7,11H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPQXCWBBDMQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R)-2-[2-(Cyclopropylmethyl)pyrazol-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2889464.png)
![5-chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B2889469.png)
![4-phenyl-3-[1-(quinoline-2-carbonyl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2889470.png)







![4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2889482.png)
